Methyl Piperazine-2-carboxylate
Overview
Description
Methyl Piperazine-2-carboxylate is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It is a derivative of piperazine and is commonly used in the synthesis of various pharmaceuticals and organic compounds.
Scientific Research Applications
Mass Spectrometry Enhancement
Piperazine-based derivatives like methyl piperazine-2-carboxylate enhance signals in mass spectrometry. They are used for the derivatization of carboxyl groups on peptides, improving ionization efficiency and aiding in sensitive determination of peptides for proteome analysis (Qiao et al., 2011).
Synthetic Chemistry
Methyl piperazine-2-carboxylate is utilized in visible-light-driven synthetic protocols for creating various piperazines, which are crucial scaffolds in medicinal chemistry (Gueret et al., 2020). It's also involved in synthesizing unsaturated piperazine compounds, demonstrating its significance in the development of new chemical entities (Sari et al., 2019).
Biological and Pharmacological Studies
In pharmacology, methyl piperazine-2-carboxylate-containing compounds show potential in herbicidal and antifungal activities. These compounds have been investigated for their biological activities and structure-activity relationships (Wang et al., 2016).
Flame Retardant Applications
In material science, methyl piperazine-2-carboxylate derivatives are explored as flame retardants for cotton fabric. The thermal decomposition reactions of these derivatives on cotton fabric have been studied to understand their effectiveness in improving fire resistance (Nguyen et al., 2014).
Carbon Dioxide Capture
This compound plays a role in environmental science, particularly in carbon dioxide capture. Piperazine derivatives are studied for their effectiveness in absorbing CO2 from post-combustion sources (Gangarapu et al., 2014), demonstrating their potential in addressing environmental concerns.
Antidepressant-like Properties
In neuroscience, certain methyl piperazine-2-carboxylate analogs have shown antidepressant-like properties. These compounds' effects on the central nervous system, particularly the monoamine system, have been a subject of study (Galdino et al., 2015).
properties
IUPAC Name |
methyl piperazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(9)5-4-7-2-3-8-5/h5,7-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQZNBWVRPKMKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375153 | |
Record name | Methyl Piperazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl Piperazine-2-carboxylate | |
CAS RN |
2758-98-7 | |
Record name | Methyl Piperazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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